Siponimod

Catalog No.
S543234
CAS No.
1230487-00-9
M.F
C29H35F3N2O3
M. Wt
516.6
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Siponimod

CAS Number

1230487-00-9

Product Name

Siponimod

IUPAC Name

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+

InChI Key

KIHYPELVXPAIDH-HNSNBQBZSA-N

SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAF-312; BAF 312; BAF312; NVP-BAF-312; NVP-BAF 312; NVP-BAF312; NVP-BAF312-AEA; NVP-BAF312-NX; WHO 9491; WHO-9491; WHO9491; Siponimod; Mayzent.

Description

The exact mass of the compound Siponimod is 516.25998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Selective immunosuppressants -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Exact Mass

516.25998

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Siponimod

Biological Half Life

The apparent elimination half-life is approximately 30 hours.

Use Classification

Human drugs -> Mayzent -> EMA Drug Category
Selective immunosuppressants -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Ward LA, Lee DS, Sharma A, Wang A, Naouar I, Ma XI, Pikor N, Nuesslein-Hildesheim B, Ramaglia V, Gommerman JL. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury. JCI Insight. 2019 Dec 10. pii: 132522. doi: 10.1172/jci.insight.132522. [Epub ahead of print] PubMed PMID: 31821174.
2: Liu M, Obeng AO. Siponimod and CYP2C9 Allele Prevalence Among Blacks. J Clin Pharmacol. 2019 Nov 7. doi: 10.1002/jcph.1546. [Epub ahead of print] PubMed PMID: 31701536.
3: Goodman AD, Anadani N, Gerwitz L. Siponimod in the treatment of multiple sclerosis. Expert Opin Investig Drugs. 2019 Dec;28(12):1051-1057. doi: 10.1080/13543784.2019.1676725. Epub 2019 Nov 3. PubMed PMID: 31603362.
4: Bobinger T, Manaenko A, Burkardt P, Beuscher V, Sprügel MI, Roeder SS, Bäuerle T, Seyler L, Nagel AM, Linker RA, Engelhorn T, Dörfler A, Horsten SV, Schwab S, Huttner HB. Siponimod (BAF-312) Attenuates Perihemorrhagic Edema And Improves Survival in Experimental Intracerebral Hemorrhage. Stroke. 2019 Nov;50(11):3246-3254. doi: 10.1161/STROKEAHA.119.027134. Epub 2019 Sep 27. PubMed PMID: 31558140.
5: Song Y, Lao Y, Liang F, Li J, Jia B, Wang Z, Hui X, Lu Z, Zhou B, Luo W, Song B. Efficacy and safety of siponimod for multiple sclerosis: Protocol for a systematic review and meta-analysis. Medicine (Baltimore). 2019 Aug;98(34):e15415. doi: 10.1097/MD.0000000000015415. PubMed PMID: 31441835; PubMed Central PMCID: PMC6716697.
6: Gardin A, Shakeri-Nejad K, Feller A, Huth F, Neelakantham S, Dumitras S. Siponimod pharmacokinetics, safety, and tolerability in combination with the potent CYP3A4 inhibitor itraconazole in healthy subjects with different CYP2C9 genotypes. Eur J Clin Pharmacol. 2019 Nov;75(11):1565-1574. doi: 10.1007/s00228-019-02729-7. Epub 2019 Aug 7. PubMed PMID: 31392364.
7: Hundehege P, Cerina M, Eichler S, Thomas C, Herrmann AM, Göbel K, Müntefering T, Fernandez-Orth J, Bock S, Narayanan V, Budde T, Speckmann EJ, Wiendl H, Schubart A, Ruck T, Meuth SG. The next-generation sphingosine-1 receptor modulator BAF312 (siponimod) improves cortical network functionality in focal autoimmune encephalomyelitis. Neural Regen Res. 2019 Nov;14(11):1950-1960. doi: 10.4103/1673-5374.259622. PubMed PMID: 31290453; PubMed Central PMCID: PMC6676873.
8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK543165/ PubMed PMID: 31260231.
9: Huth F, Gardin A, Umehara K, He H. Prediction of the Impact of Cytochrome P450 2C9 Genotypes on the Drug-Drug Interaction Potential of Siponimod With Physiologically-Based Pharmacokinetic Modeling: A Comprehensive Approach for Drug Label Recommendations. Clin Pharmacol Ther. 2019 Nov;106(5):1113-1124. doi: 10.1002/cpt.1547. Epub 2019 Aug 11. PubMed PMID: 31199498; PubMed Central PMCID: PMC6851657.
10: Siponimod (Mayzent)--a new drug for multiple sclerosis. Med Lett Drugs Ther. 2019 May 6;61(1571):70-72. PubMed PMID: 31169805.
11: Al-Salama ZT. Siponimod: First Global Approval. Drugs. 2019 Jun;79(9):1009-1015. doi: 10.1007/s40265-019-01140-x. PubMed PMID: 31144287.
12: Vogelgesang A, Domanska G, Ruhnau J, Dressel A, Kirsch M, Schulze J. Siponimod (BAF312) Treatment Reduces Brain Infiltration but Not Lesion Volume in Middle-Aged Mice in Experimental Stroke. Stroke. 2019 May;50(5):1224-1231. doi: 10.1161/STROKEAHA.118.023667. PubMed PMID: 31009359.
13: Behrangi N, Fischbach F, Kipp M. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action. Cells. 2019 Jan 7;8(1). pii: E24. doi: 10.3390/cells8010024. Review. PubMed PMID: 30621015; PubMed Central PMCID: PMC6356776.
14: Dumitrescu L, Constantinescu CS, Tanasescu R. Siponimod for the treatment of secondary progressive multiple sclerosis. Expert Opin Pharmacother. 2019 Feb;20(2):143-150. doi: 10.1080/14656566.2018.1551363. Epub 2018 Dec 5. Review. PubMed PMID: 30517042.
15: Gardin A, Gray C, Neelakantham S, Huth F, Davidson AM, Dumitras S, Legangneux E, Shakeri-Nejad K. Siponimod pharmacokinetics, safety, and tolerability in combination with rifampin, a CYP2C9/3A4 inducer, in healthy subjects. Eur J Clin Pharmacol. 2018 Dec;74(12):1593-1604. doi: 10.1007/s00228-018-2533-2. Epub 2018 Aug 13. PubMed PMID: 30105453.
16: Gardin A, Ufer M, Legangneux E, Rossato G, Jin Y, Su Z, Pal P, Li W, Shakeri-Nejad K. Effect of Fluconazole Coadministration and CYP2C9 Genetic Polymorphism on Siponimod Pharmacokinetics in Healthy Subjects. Clin Pharmacokinet. 2019 Mar;58(3):349-361. doi: 10.1007/s40262-018-0700-3. PubMed PMID: 30088221; PubMed Central PMCID: PMC6373376.
17: McGinley M, Fox RJ. Prospects of siponimod in secondary progressive multiple sclerosis. Ther Adv Neurol Disord. 2018 Jul 17;11:1756286418788013. doi: 10.1177/1756286418788013. eCollection 2018. PubMed PMID: 30038666; PubMed Central PMCID: PMC6050809.
18: Glaenzel U, Jin Y, Nufer R, Li W, Schroer K, Adam-Stitah S, Peter van Marle S, Legangneux E, Borell H, James AD, Meissner A, Camenisch G, Gardin A. Metabolism and Disposition of Siponimod, a Novel Selective S1P(1)/S1P(5) Agonist, in Healthy Volunteers and In Vitro Identification of Human Cytochrome P450 Enzymes Involved in Its Oxidative Metabolism. Drug Metab Dispos. 2018 Jul;46(7):1001-1013. doi: 10.1124/dmd.117.079574. Epub 2018 May 7. PubMed PMID: 29735753.
19: Kappos L, Bar-Or A, Cree BAC, Fox RJ, Giovannoni G, Gold R, Vermersch P, Arnold DL, Arnould S, Scherz T, Wolf C, Wallström E, Dahlke F; EXPAND Clinical Investigators. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study. Lancet. 2018 Mar 31;391(10127):1263-1273. doi: 10.1016/S0140-6736(18)30475-6. Epub 2018 Mar 23. Erratum in: Lancet. 2018 Nov 17;392(10160):2170. PubMed PMID: 29576505.
20: Pognan F, Mahl JA, Papoutsi M, Ledieu D, Raccuglia M, Theil D, Voytek SB, Devine PJ, Kubek-Luck K, Claudio N, Cordier A, Heier A, Kolly C, Hartmann A, Chibout SD, Bouchard P, Trendelenburg C. Induction of hemangiosarcoma in mice after chronic treatment with S1P-modulator siponimod and its lack of relevance to rat and human. Arch Toxicol. 2018 May;92(5):1877-1891. doi: 10.1007/s00204-018-2189-9. Epub 2018 Mar 19. PubMed PMID: 29556671; PubMed Central PMCID: PMC5962627.

Explore Compound Types